[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone
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Overview
Description
3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines fluorophenyl, thienyl, isoxazolo, and pyridinyl moieties, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLOne common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper to facilitate the formation of the heterocyclic ring .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways that are crucial for disease progression. Detailed studies have shown that it can bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3’,4’4,5]thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Phenylpyrazoles: Another class of compounds with structural similarities, often used in medicinal chemistry.
Uniqueness
What sets 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE apart is its unique combination of fluorophenyl, thienyl, isoxazolo, and pyridinyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16FN3O3S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-5-2-1-4-13(15)19-18-14(21(26)25-7-9-27-10-8-25)12-16(17-6-3-11-29-17)23-20(18)28-24-19/h1-6,11-12H,7-10H2 |
InChI Key |
SCNSSSVIKCLOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4F)C5=CC=CS5 |
Origin of Product |
United States |
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